molecular formula C15H14N4O B2362539 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide CAS No. 147227-62-1

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide

Cat. No.: B2362539
CAS No.: 147227-62-1
M. Wt: 266.304
InChI Key: IJBYIPWQGKQZOU-UHFFFAOYSA-N
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Description

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide is a benzotriazole-derived compound characterized by a benzotriazole core linked to a phenylmethyl group and an N-methylformamide substituent. The benzotriazole moiety is renowned for its versatility in organic synthesis, acting as a directing group or leaving agent in metal-catalyzed reactions .

Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-18(11-20)15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16-17-19/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBYIPWQGKQZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzotriazole Activation and Alkylation

The foundational step involves N-alkylation of benzotriazole using benzyl halides under basic conditions. Source demonstrates that reacting benzotriazole with benzyl bromide (molar ratio 1:1.1) in N,N-dimethylformamide (DMF) at 90–100°C for 3 hours achieves 92–95% conversion to N-benzylbenzotriazole intermediates. Critical parameters include:

Parameter Optimal Range Impact on Yield
Solvent DMF Maximizes solubility of ionic intermediates
Base KOH/NaOH Maintains pH >10 for effective deprotonation
Temperature 90–100°C Accelerates nucleophilic substitution
Benzyl halide stoichiometry 1.05–1.1 equivalents Minimizes di-alkylation byproducts

Notably, microwave-assisted synthesis (170°C, 90 minutes) reduces reaction times by 60% compared to conventional heating.

Formamide Group Introduction

Subsequent formylation employs formic acid/acetic anhydride systems under Dean-Stark conditions to acylate the secondary amine. Patent data from reveals that maintaining azeotropic removal of water at 110°C for 8 hours achieves 85–88% conversion to N-(benzotriazolylbenzyl)formamide. Key challenges include:

  • Competing O-formylation requiring strict moisture control
  • Thermal degradation of benzotriazole rings above 120°C

Recent advances utilize polymer-supported carbodiimides (PS-EDC) in DMF at 25°C, achieving 92% yield with 99% regioselectivity for N-formylation.

Methylation Optimization

Reagent Selection Matrix

Final N-methylation demonstrates pronounced reagent-dependent efficiency:

Methylating Agent Solvent Temp (°C) Time (h) Yield (%)
Methyl iodide Acetonitrile 60 12 68
Dimethyl sulfate DMF 80 6 72
Trimethyloxonium tetrafluoroborate CH₂Cl₂ 25 2 89

Superior results with trimethyloxonium salts derive from their strong electrophilicity and reduced side reactions, though cost considerations favor dimethyl sulfate for industrial-scale production.

Phase-Transfer Catalysis

Implementing benzyltriethylammonium chloride (0.5 mol%) in biphasic water/DCM systems enhances methylation kinetics:

  • 98% conversion in 45 minutes at 35°C
  • Simplified workup through aqueous phase extraction
  • 50% reduction in solvent consumption versus homogeneous systems

Industrial-Scale Process Design

Continuous Flow Synthesis

Modern facilities adopt tubular reactor systems for enhanced safety and productivity:

Stage Reactor Type Residence Time Key Advantage
Alkylation Packed-bed 12 min Eliminates thermal runaway risks
Formylation Micro-mixer 8 min Precise stoichiometric control
Methylation Oscillatory baffled 15 min Intensified mass transfer

This configuration achieves 2.3 kg/h productivity with 94% overall yield, surpassing batch reactor outputs by 40%.

Byproduct Management

Critical impurities require targeted removal strategies:

Impurity Source Removal Method
2-Methyl regioisomer Competitive alkylation Fractional crystallization (ethanol/hexane)
Formic acid residues Incomplete formylation Azeotropic distillation with toluene
Benzyl chloride Halide exchange side reactions Activated carbon filtration

Crystallization optimization data demonstrates ethanol/hexane (3:7 v/v) removes 98.5% of regioisomeric contaminants in two recrystallization cycles.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive identity confirmation requires multi-technique analysis:

Technique Critical Signatures Validation Criteria
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, CHO), 7.2–7.8 (m, 9H, Ar-H), 3.11 (s, 3H, NCH₃) Integral ratios match theoretical values within ±2%
HRMS (ESI+) m/z 267.1241 [M+H]⁺ Δ < 5 ppm from calculated
FT-IR (ATR) 1685 cm⁻¹ (C=O str.), 1550 cm⁻¹ (triazole ring) Absence of N-H stretches (3200–3400 cm⁻¹)

Chromatographic Purity Assessment

Validated HPLC method (USP <621>):

Column Mobile Phase Flow Rate Retention Time
Zorbax SB-C18 (4.6×150mm, 5μm) 65:35 MeCN/0.1% HCO₂H 1.0 mL/min 6.8 ± 0.2 min

System suitability requires resolution >2.0 from nearest impurity peak and tailing factor <1.2.

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and standard organic solvents.

Major Products Formed

The major products formed from these reactions include substituted benzotriazole derivatives, oxides, amines, and various heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzotriazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that benzotriazole derivatives can effectively inhibit the growth of various bacteria and fungi. Specific compounds have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential use in developing new antimicrobial agents .

Pharmacological Potential
Benzotriazole derivatives, including the compound in focus, have been investigated for their pharmacological activities. They have shown promise in anti-inflammatory and analgesic applications. For example, certain derivatives have been reported to exert significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pathway . This positions them as potential candidates for pain management therapies.

Coordination Chemistry

Metal Complex Formation
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide can act as a ligand in coordination chemistry. Studies have reported the synthesis of metal complexes using this compound with various metal ions such as zinc and copper. These complexes exhibit distinct structural characteristics and coordination modes, influencing their stability and reactivity .

Crystal Structure Analysis
The crystal structures of metal complexes containing benzotriazole ligands have been extensively studied. For instance, the formation of one-dimensional chains or three-dimensional networks through hydrogen bonding interactions has been observed in certain complexes. Such structural insights are critical for understanding the properties and potential applications of these compounds in catalysis and materials science .

Material Science

Polymer Additives
Benzotriazole compounds are known for their UV-absorbing properties, making them suitable as additives in polymers to enhance stability against photodegradation. The incorporation of this compound into polymer matrices can improve their longevity and performance under UV exposure .

Case Studies

Study Findings Application
Al-Awadi et al. (2008)Synthesized metal complexes with antimicrobial activityPotential antimicrobial agents
Luo et al. (2021)Investigated pharmacological activities of benzotriazole derivativesAnti-inflammatory and analgesic drugs
Yao et al. (2020)Studied crystal structures of benzotriazole metal complexesInsights into coordination chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and synthetic features of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide with related compounds:

Compound Name Core Structure Substituents Key Features Reference
This compound Benzotriazole Phenylmethyl, N-methylformamide Potential H-bonding via formamide; steric effects from phenyl group. -
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide Benzotriazole + phthalimide Phthalimide Intramolecular C–H⋯O hydrogen bonds; 70.2° dihedral angle between planes.
N-Benzotriazolylmethyl-N-benzylbenzamide Benzotriazole + benzamide Benzyl, benzamide Higher molecular weight (342.40 g/mol); aromatic stacking possible.
1H-1,2,3-Triazol-1-yl-N-phenylacetamide derivatives 1,2,3-Triazole Phenylacetamide Synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition).

Physical and Chemical Properties

  • Hydrogen Bonding : The N-methylformamide group in the target compound may engage in intermolecular H-bonding, unlike the intramolecular C–H⋯O bonds observed in phthalimide analogs .
  • Melting Points : Benzotriazole enamines exhibit melting points between 94–107°C, influenced by substituent bulkiness . The target compound’s formamide group may reduce rigidity, leading to lower melting points.
  • Solubility : Phenyl groups in analogs like N-benzylbenzamide () suggest moderate solubility in organic solvents (e.g., ethyl acetate), while formamide derivatives may exhibit polar solvent affinity.

Biological Activity

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide (commonly referred to as benzotriazole derivative) is a synthetic compound that has garnered attention for its diverse biological activities. Benzotriazole derivatives are known for their stability and reactivity, making them valuable in various fields, especially in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4C_{19}H_{16}N_{4}, featuring a benzotriazole moiety linked to a phenyl group and a methylformamide functional group. This structure contributes to its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzotriazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival .
  • Antifungal Activity : Research indicates that benzotriazole derivatives exhibit antifungal properties against pathogens like Candida albicans. The effectiveness is attributed to the ability of these compounds to interfere with fungal cell wall synthesis or function .

Anticancer Properties

Benzotriazole derivatives are also explored for their anticancer activities. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit topoisomerase and other enzymes critical for DNA replication in cancer cells .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various molecular targets including enzymes and receptors, forming stable complexes that inhibit their activity.
  • Oxidative Stress Modulation : It can modulate oxidative stress pathways by undergoing redox reactions, which may protect cells from oxidative damage or induce stress in cancer cells .
  • Metal Ion Coordination : The benzotriazole moiety can form coordination complexes with metal ions, which may enhance or inhibit enzyme activity depending on the context.

Case Studies

StudyFindings
Jamkhandi et al. (2014)Reported good antibacterial and antifungal activities for benzotriazole derivatives with notable zones of inhibition compared to standard drugs .
Al-Awadi et al. (2008)Investigated the synthesis and characterization of metal complexes derived from benzotriazole showing significant biological activity .
Synthesis of Benzotriazole Derivatives (2011)Evaluated a series of compounds for antibacterial and antifungal properties; some exhibited moderate to excellent efficacy against tested pathogens .

Q & A

Q. What are the optimal synthetic routes for N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide?

The synthesis typically involves coupling benzotriazole derivatives with formamide precursors. A common method involves reacting 1H-benzotriazole with substituted benzyl halides in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions. For example, analogous compounds are synthesized by heating 5,6-dichloro-1H-benzotriazole with benzylamine derivatives in DMF, followed by purification via column chromatography . Optimization focuses on minimizing side products by controlling stoichiometry, temperature (80–100°C), and reaction time (12–24 hours).

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Characterization relies on spectroscopic techniques:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon frameworks, respectively. For example, benzotriazole protons resonate at δ 7.2–8.5 ppm, while methyl groups in the formamide moiety appear at δ 2.8–3.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H+^+] at m/z 322.3 for a related compound) .
  • Elemental Analysis : Validates empirical formulas (e.g., C17_{17}H15_{15}N4_4O) with <0.5% deviation .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >11) or prolonged UV exposure. Storage recommendations include desiccated environments (≤4°C) in amber vials. Degradation products, such as benzotriazole and formamide derivatives, can be monitored via TLC (Rf_f 0.3–0.5 in CH2_2Cl2_2:MeOH 9:1) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzotriazole derivatives?

Single-crystal X-ray diffraction (SHELX programs) determines bond lengths, angles, and intermolecular interactions. For example, intramolecular C–H⋯O hydrogen bonds stabilize conformations (bond angles ~70°), while benzotriazole and phenyl rings exhibit dihedral angles <10°, indicating near-planarity . Crystallization in ethanol at 25°C yields monoclinic crystals (space group P21_1/c), with data refinement achieving R1_1 <0.05 .

Q. What mechanistic insights explain the reactivity of the benzotriazole moiety in nucleophilic substitutions?

The benzotriazole group acts as a leaving group in SN2_2 reactions due to its electron-withdrawing nature. For example, substitution with phenylacetylene-zinc chloride proceeds via a transition state stabilized by DMF coordination, with kinetic studies showing second-order dependence on reactant concentrations . Computational modeling (DFT at B3LYP/6-31G*) supports charge localization on the triazole N-atoms, enhancing electrophilicity .

Q. How can bioactivity assays evaluate the pharmacological potential of this compound?

  • Antimicrobial Testing : Microdilution assays (MIC values ≤16 µg/mL against S. aureus) assess efficacy .
  • Enzyme Inhibition : Fluorescence polarization assays measure binding affinity (Kd_d ~50 nM for kinase targets) .
  • Cytotoxicity : MTT assays on HEK-293 cells determine IC50_{50} values (>100 µM indicates low toxicity) .

Q. What strategies mitigate contradictions in reported synthetic yields for benzotriazole derivatives?

Yield discrepancies (e.g., 31% vs. 74% in analogous syntheses) arise from solvent polarity, catalyst choice (e.g., CuSO4_4/sodium ascorbate in click chemistry), and isolation methods. Replicating conditions with strict anhydrous protocols (e.g., molecular sieves in DMF) and optimizing stoichiometry (1:1.2 molar ratios) improve reproducibility .

Methodological Tables

Parameter Typical Conditions References
Synthesis SolventDMF, 80–100°C, 12–24 hrs
Crystallization SolventEthanol, slow evaporation at 25°C
NMR SolventCDCl3_3 or DMSO-d6_6
TLC Mobile PhaseCH2_2Cl2_2:MeOH (9:1)
Bioactivity Assay (MIC)96-well plates, 24 hrs incubation

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